molecular formula C11H14BrNO2 B2771038 Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate CAS No. 763022-11-3

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate

Cat. No.: B2771038
CAS No.: 763022-11-3
M. Wt: 272.142
InChI Key: SFEGVWPTFRBWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.142 g/mol This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The imidate group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Major Products Formed

    Substitution: Formation of 2-(3-iodo-4-methoxyphenyl)ethanimidate.

    Oxidation: Formation of 2-(3-bromo-4-methoxyphenyl)ethanoic acid.

    Reduction: Formation of 2-(3-bromo-4-methoxyphenyl)ethanamine.

Scientific Research Applications

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: An organobromine compound with similar structural features but lacks the ethanimidate group.

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate.

    Ethyl 2-(4-methoxyphenyl)ethanimidate: Similar structure but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups on the phenyl ring, along with the ethanimidate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEGVWPTFRBWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.